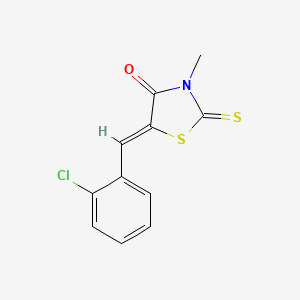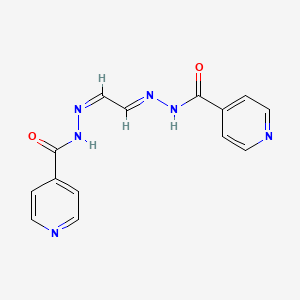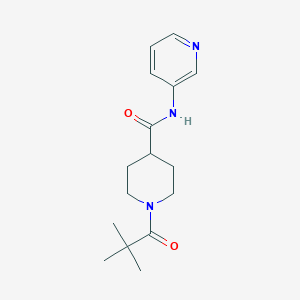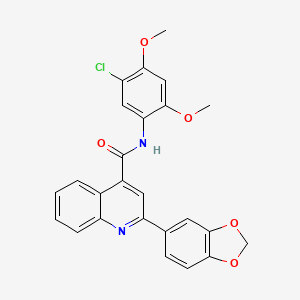
5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one, also known as CTBT, is a heterocyclic compound with potential biological activities. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of 5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that 5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one exerts its biological effects through the inhibition of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nitric oxide synthase (NOS). 5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins, leukotrienes, and nitric oxide. 5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to possess anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, 5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to possess antioxidant properties by reducing oxidative stress and protecting cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, 5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied, and its biological activities have been well-documented. However, 5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one also has some limitations. It has poor solubility in water, making it difficult to use in aqueous systems. Additionally, 5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has not been extensively tested in clinical trials, and its safety profile has not been fully established.
Orientations Futures
There are several future directions for research on 5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of more efficient synthesis methods for 5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one. Additionally, further studies are needed to fully understand the mechanism of action of 5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one and its potential therapeutic applications. Furthermore, the development of 5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one analogs with improved solubility and bioavailability could lead to the development of more effective therapeutic agents. Finally, clinical trials are needed to establish the safety and efficacy of 5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one for human use.
Conclusion:
In conclusion, 5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound with potential biological activities. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. 5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been tested in various in vitro and in vivo models for its potential therapeutic applications. Further research is needed to fully understand the mechanism of action of 5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one and its potential therapeutic applications.
Applications De Recherche Scientifique
5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential biological activities. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been tested in various in vitro and in vivo models for its potential therapeutic applications.
Propriétés
IUPAC Name |
(5Z)-5-[(2-chlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNOS2/c1-13-10(14)9(16-11(13)15)6-7-4-2-3-5-8(7)12/h2-6H,1H3/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOBXZVMEZAOJZ-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CC=C2Cl)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=CC=C2Cl)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N~2~-cyclohexyl-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4672763.png)
![4-{[(3-chlorophenyl)(methylsulfonyl)amino]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4672771.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4672778.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{2-[(2,6-difluorobenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4672779.png)
![N-(2,3-dimethylphenyl)-2-{[5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4672782.png)

![[1,8-dioxo-9-(2-propoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl]acetic acid](/img/structure/B4672799.png)

![4-({1-[(4-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4672818.png)
![2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4672828.png)
![methyl 3-(2,5-dimethylbenzyl)-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4672844.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-({N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-3-thiophenecarboxylate](/img/structure/B4672854.png)